molecular formula As2Na4O7 B082438 Sodium diarsenate CAS No. 13464-42-1

Sodium diarsenate

Cat. No.: B082438
CAS No.: 13464-42-1
M. Wt: 353.8 g/mol
InChI Key: RWCQXXWSKJVLJA-UHFFFAOYSA-J
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Description

Sodium diarsenate (Na₂As₂O₇) is an inorganic compound belonging to the class of condensed arsenates, characterized by the diarsenate anion (As₂O₇⁴⁻). Its structure consists of two AsO₄ tetrahedra sharing a bridging oxygen atom, forming an As-O-As linkage. Key studies using X-ray diffraction reveal that this compound undergoes phase transformations similar to sodium pyrophosphate (Na₄P₂O₇), transitioning from ordered to disordered crystalline states . Unlike its phosphate analogs, the As-O-As bridge exhibits hydrolytic instability, limiting its stability in aqueous environments . This compound is primarily studied for its structural complexity and as a model system for understanding phase transitions in inorganic solids .

Properties

CAS No.

13464-42-1

Molecular Formula

As2Na4O7

Molecular Weight

353.8 g/mol

IUPAC Name

tetrasodium;arsonatooxy-dioxido-oxo-λ5-arsane

InChI

InChI=1S/As2H4O7.4Na/c3-1(4,5)9-2(6,7)8;;;;/h(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4

InChI Key

RWCQXXWSKJVLJA-UHFFFAOYSA-J

SMILES

[O-][As](=O)([O-])O[As](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

[O-][As](=O)([O-])O[As](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Other CAS No.

13464-42-1

Related CAS

7631-89-2 (Parent)

Synonyms

arsenic acid (H3AsO4), sodium salt (1:3)
disodium arsenate
disodium arsenate heptahydrate
monosodium arsenate
Na2HAsO4.7H2O
sodium arsenate
sodium arsenate, dibasic
sodium diarsenate
sodium O-arsenate
sodium orthoarsenate
Terro Ant Killer
tetrasodium diarsenate
trisodium arsenate
trisodium arsenate anhydrous

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

Sodium diarsenate acts as a weak acid in aqueous solutions, participating in proton transfer reactions. Its dissociation in water occurs as:

Na2HAsO42Na++HAsO42\text{Na}_2\text{HAsO}_4\rightarrow 2\text{Na}^++\text{HAsO}_4^{2-}

The HAsO42\text{HAsO}_4^{2-} ion further dissociates:

HAsO42H++AsO43(pKa6.94)\text{HAsO}_4^{2-}\leftrightarrow \text{H}^++\text{AsO}_4^{3-}\quad (pK_a\approx 6.94)

In acidic conditions, it reacts with strong acids (e.g., HCl) to form arsenic acid:

Na2HAsO4+2HClH3AsO4+2NaCl\text{Na}_2\text{HAsO}_4+2\text{HCl}\rightarrow \text{H}_3\text{AsO}_4+2\text{NaCl}

This reaction is critical in environmental systems where arsenic mobility depends on pH .

Redox Behavior

Arsenate (AsO43\text{AsO}_4^{3-}) serves as a moderate oxidizer (E=+0.56textVE^\circ =+0.56\\text{V} for As V As III \text{As V }\rightarrow \text{As III } reduction) . Key redox interactions include:

Reduction by Metals/Ions

Reducing AgentReactionConditions
Fe2+\text{Fe}^{2+}AsO43+2Fe2++2H+AsO33+2Fe3++H2O\text{AsO}_4^{3-}+2\text{Fe}^{2+}+2\text{H}^+\rightarrow \text{AsO}_3^{3-}+2\text{Fe}^{3+}+\text{H}_2\text{O}Anaerobic, pH < 4
Zn\text{Zn} (acidic)3Zn+2AsO43+16H+3Zn2++2AsH3+8H2O3\text{Zn}+2\text{AsO}_4^{3-}+16\text{H}^+\rightarrow 3\text{Zn}^{2+}+2\text{AsH}_3\uparrow +8\text{H}_2\text{O}Toxic arsine gas formation

Biological reduction by dissimilatory arsenate-respiring prokaryotes (DARP) accelerates As V As III \text{As V }\rightarrow \text{As III } conversion, with rate constants up to 0.3textday10.3\\text{day}^{-1} .

Complexation and Precipitation

Arsenate forms insoluble salts with polyvalent cations:

Metal IonProductSolubility (g/Lg/L)Conditions
Fe3+\text{Fe}^{3+}FeAsO4\text{FeAsO}_40.0010.001 (pH 4–7)Oxic, acidic
Ca2+\text{Ca}^{2+}Ca3(AsO4)2\text{Ca}_3(\text{AsO}_4)_20.020.02 (pH > 9)Alkaline

In sulfidic environments, arsenic precipitates as orpiment (As2S3\text{As}_2\text{S}_3) or realgar (AsS\text{AsS}) .

Thermal Decomposition

Heating this compound above 100C100^\circ \text{C} initiates decomposition:

Na2HAsO4ΔNa2O+As2O5+H2O\text{Na}_2\text{HAsO}_4\xrightarrow{\Delta}\text{Na}_2\text{O}+\text{As}_2\text{O}_5+\text{H}_2\text{O}

At higher temperatures (>500C>500^\circ \text{C}), As2O5\text{As}_2\text{O}_5 further decomposes to As2O3\text{As}_2\text{O}_3, releasing toxic fumes .

Reactivity with Organic Compounds

Arsenate competitively inhibits phosphate-dependent biochemical pathways due to structural similarity. For example:

  • Glycolysis : Arsenate substitutes for phosphate in glyceraldehyde-3-phosphate dehydrogenase, forming unstable 1-arseno-3-phosphoglycerate .

  • ATP synthesis : Disrupts oxidative phosphorylation by uncoupling mitochondrial electron transport .

Environmental Mobility

Arsenate’s solubility and speciation depend on redox conditions:

ConditionDominant SpeciesMobility
OxicAsO43\text{AsO}_4^{3-}Low (adsorbs to Fe/Mn oxides)
AnoxicAsO33\text{AsO}_3^{3-}High (reductive desorption)

Microbial activity (e.g., Geobacter, Shewanella) enhances reductive dissolution of Fe-oxyhydroxides, releasing arsenate into groundwater .

Hazardous Reactions

  • With acids : Generates toxic AsH3\text{AsH}_3 gas in the presence of Zn\text{Zn} or Al\text{Al} .

  • With oxidizers : Reacts violently with strong oxidants (e.g., KMnO4\text{KMnO}_4) to form As2O5\text{As}_2\text{O}_5 .

  • Metal incompatibility : Corrodes Fe\text{Fe}, Al\text{Al}, and Zn\text{Zn}, forming explosive hydrogen gas .

Comparison with Similar Compounds

Structural and Crystallographic Features

Table 1: Structural Parameters of Diarsenate Compounds

Compound Formula Space Group Coordination Environment Key Bond Lengths (Å) Synthesis Method
Sodium diarsenate Na₂As₂O₇ Not specified As₂O₇ groups with bridging/two terminal O Bridging As-O: ~1.75 (inferred) Solid-state reaction
Strontium diarsenate Sr₂As₂O₇ P4₃ As₂O₇ groups; Sr²⁺ (CN=7–9) Bridging As-O: 1.756–1.781; Terminal: 1.636–1.679 Single-crystal X-ray
Lead diarsenate Pb₂As₂O₇ Not specified Pb²⁺ in distorted coordination Not explicitly reported Solid-state reaction
KCrAl diarsenate KCr₀.₂₅Al₀.₇₅As₂O₇ P1 (triclinic) (Cr/Al)O₆ octahedra; As₂O₇ groups (Cr/Al)-O: 1.898–1.940 Solid-state reaction
AgGa diarsenate AgGaAs₂O₇ P2₁/c GaO₆ octahedra; staggered As₂O₇ conformation As-O: ~1.65 (inferred) Hydrothermal synthesis

Key Observations :

  • Bridging Bonds : The As-O bridging bonds in diarsenates (1.75–1.78 Å) are longer than P-O bridges in pyrophosphates (~1.60 Å), contributing to lower thermal and hydrolytic stability .
  • Cation Coordination : Alkali/alkaline-earth cations (Na⁺, Sr²⁺, K⁺) exhibit diverse coordination numbers (7–9 for Sr²⁺ in Sr₂As₂O₇), influencing framework porosity and ion mobility .
  • Enantiomorphism : Strontium diarsenate was recently redefined as a P4₃ enantiomorph (96.3% purity), contrasting earlier P4₁ assignments, highlighting the role of advanced crystallographic techniques .

Table 2: Functional Properties

Compound Notable Properties Potential Applications
This compound Phase disorder upon heating; structural analog to Na₄P₂O₇ Materials science research
Strontium diarsenate High-purity enantiomorph; layered structure Crystallography studies
KCrAl diarsenate 3D framework with K⁺ ion channels Ion conduction; catalysis
AgGa diarsenate Staggered As₂O₇ groups; nonlinear optical (NLO) response Optical materials
LiFeAs₂O₇ Microporous tetrahedral-octahedral framework Ion exchange; gas storage

Unique Cases :

  • Lead Diarsenate : Historically used in pesticides but phased out due to arsenic toxicity .

Q & A

Q. What are the established methods for synthesizing mixed-metal sodium diarsenate compounds?

this compound compounds, such as KCr1/4Al3/4As2O7, are typically synthesized via high-temperature solid-state reactions. For example, stoichiometric mixtures of precursors (e.g., KNO3, Cr2O3, NH4H2AsO4) are heated in platinum crucibles at 800–900°C for 24–48 hours, followed by slow cooling to crystallize the product . This method ensures homogeneity and phase purity, critical for structural studies.

Q. Which techniques are essential for characterizing this compound crystal structures?

Single-crystal X-ray diffraction (XRD) is the primary method, employing programs like SHELXL for refinement . Key parameters include R-factors (e.g., R[F<sup>2</sup> > 2σ(F<sup>2</sup>)] = 0.023) and anisotropic displacement parameters to model atomic positions accurately . Transmission electron microscopy (TEM) is used to confirm metal occupancy in mixed-cation systems .

Q. How are diarsenate (As2O7) structural units analyzed in these compounds?

Diarsenate groups are characterized by bridging oxygen atoms (e.g., As1–O4–As2 angles ≈118.5°) and tetrahedral distortions. Bond lengths (1.65–1.76 Å for terminal As–O; 1.76 Å for bridging As–O) and torsion angles (e.g., O1–As1–As2–O5 = 25.4°) are quantified using XRD data to assess conformation (eclipsed vs. staggered) .

Advanced Research Questions

Q. What factors influence the conformational flexibility of diarsenate groups in this compound frameworks?

Conformational variations (e.g., eclipsed vs. staggered As2O7 arrangements) arise from cation-oxygen interactions and steric constraints. For example, K<sup>+</sup> coordination in KCr1/4Al3/4As2O7 distorts the diarsenate group, reducing the O1–As1–As2–O5 torsion angle to 25.4°, compared to 158.8° in KAlAs2O7 . Computational modeling (e.g., density functional theory) can further elucidate energy barriers for rotation.

Q. How are mixed-metal occupancy (e.g., Al/Cr) resolved in this compound structures?

Occupancy refinement in SHELXL assigns partial site occupation based on electron density and bond valence sums. For KCr1/4Al3/4As2O7, Cr<sup>3+</sup> and Al<sup>3+</sup> share the same octahedral site, with Cr occupancy fixed at 25% based on TEM and charge-balance validation . Anomalous scattering or neutron diffraction may refine ambiguous cases.

Q. How should researchers address discrepancies in reported bond lengths or angles across similar compounds?

Cross-validate data using high-resolution XRD (e.g., synchrotron sources) and check for systematic errors (e.g., absorption corrections, Rint values). For example, Cr–O bond lengths (1.898–1.940 Å) in KCr1/4Al3/4As2O7 must align with ionic radii trends; deviations may indicate overfitting or twinning artifacts .

Q. What methodologies are used to analyze thermal expansion in this compound frameworks?

High-temperature XRD tracks lattice parameter changes (e.g., a, b, c shifts) under controlled heating. Compounds like KAlAs2O7 exhibit anisotropic expansion due to flexible As2O7 linkages, while mixed-metal variants (e.g., Cr/Al systems) may show reduced thermal stability from cation-oxygen bond strengthening .

Q. How do this compound frameworks compare to phosphate analogs in structural and functional properties?

Diarsenates generally exhibit larger unit cells (e.g., triclinic vs. monoclinic symmetry) and lower thermal stability than diphosphates due to weaker As–O bonds. For example, NaGaAs2O7 adopts a monoclinic (P21/c*) framework with staggered As2O7 groups, contrasting with the eclipsed conformation in phosphate analogs . Magnetic studies are rare but promising for Cr<sup>3+</sup>-containing systems .

Methodological Notes

  • Data Collection : Use ψ-scan absorption corrections (Tmin/Tmax = 0.079/0.182) to minimize intensity errors in XRD .
  • Refinement : Apply the SHELXL weighting scheme (w = 1/[σ²(Fo²) + (0.0303P)² + 0.5924P]) for optimal convergence .
  • Validation : Check for missed symmetry (e.g., Rint < 0.02) and validate hydrogen bonding/coordination geometries with software like DIAMOND .

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